Direct Anticonvulsant Potency Comparison Among 1,5-Diaryl Analogs
A series of 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide derivatives were evaluated in vivo for anticonvulsant activity. Compound 4f, an immediate structural analog, achieved 100% of the activity of phenytoin in the MES model at both 0.5 and 4 hours post-administration [1]. A different analog, 4e, demonstrated 100% of sodium valproate's activity in the scPTZ model and, in the Strychnine assay, extended the onset of convulsion by 120% and time of death by 124% relative to sodium valproate [1]. The specific derivative CAS 321431-15-6 was synthesized as part of this compound library, and its individual quantitative activity values are available within the full text of this study but are behind a paywall [1]. The data confirms that minor substituent variations, such as those between compound 4f and 4e, lead to divergent activity profiles, mandating procurement of the exact CAS number for protocol replication.
| Evidence Dimension | Anticonvulsant efficacy and neurotoxicity profile in rodent models |
|---|---|
| Target Compound Data | Exact quantitative values (e.g., % protection in MES, scPTZ, Strychnine; neurotoxicity TD50) for CAS 321431-15-6 are not publicly available in the abstract and require retrieval from the full paper. |
| Comparator Or Baseline | Compound 4f (MES: 100% of phenytoin activity); Compound 4e (scPTZ: 100% of sodium valproate activity; Strychnine: 120% delay in convulsion onset, 124% delay in time of death vs. sodium valproate); Phenytoin and Sodium Valproate as reference drugs. |
| Quantified Difference | The quantified difference for CAS 321431-15-6 versus its closest analogs (4e, 4f) and reference drugs is contained in the full publication, which was inaccessible for this analysis. |
| Conditions | In vivo: Male albino mice. MES (50 mA, 60 Hz, 0.2 sec), scPTZ (85 mg/kg), Strychnine (2 mg/kg) models. Neurotoxicity assessed via rotarod test. |
Why This Matters
Protocol reproducibility in anticonvulsant research requires the exact compound from the validated series, as even closely related 1,5-diaryl analogs exhibit divergent activity profiles against specific seizure models.
- [1] Abuelhassan, A.H., Badran, M.M., Hassan, H.A., Abdelhamed, D., Elnabtity, S., Aly, O.M. (2018). Design, synthesis, anticonvulsant activity, and pharmacophore study of new 1,5-diaryl-1H-1,2,4-triazole-3-carboxamide derivatives. Medicinal Chemistry Research, 27, 928–938. Abstract & Full Text. View Source
